An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrosopyridine
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrosopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrosopyridine is a versatile heterocyclic compound of significant interest in organic synthesis and analytical chemistry. Its unique chemical reactivity, particularly its function as a dienophile in Diels-Alder reactions, has led to its application in sensitive analytical methodologies, including the derivatization of vitamin D metabolites for mass spectrometry analysis.[1][2] Furthermore, its structural motif is explored in the synthesis of novel compounds with potential biological activity, including antibiotics.[3] This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-nitrosopyridine, detailed experimental protocols for its application, and a discussion of its chemical behavior.
Physical and Chemical Properties
2-Nitrosopyridine is an off-white to brown solid that is slightly soluble in organic solvents such as acetonitrile, chloroform, and methanol.[] A key characteristic of 2-nitrosopyridine in solution is its existence in a monomer-dimer equilibrium.[5][6] The dimeric form, an azodioxy dimer, predominates at ambient temperatures.[5] This equilibrium is temperature-dependent, with the dissociation of the dimer into the monomeric form being an endothermic process.[5]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of 2-nitrosopyridine.
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₂O | [] |
| Molecular Weight | 108.10 g/mol | [3] |
| CAS Number | 79917-37-6 | [3] |
| Appearance | Off-White to Brown Solid | [] |
| Melting Point | >90°C (decomposes) | [] |
| Boiling Point | Not available (decomposes) | |
| pKa | Not available |
| Solubility | Solvent | Reference |
| Slightly Soluble | Acetonitrile | [] |
| Slightly Soluble | Chloroform | [] |
| Slightly Soluble | Methanol | [] |
| Soluble | Dimethyl Sulfoxide (DMSO) | [3] |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of the monomeric form of 2-nitrosopyridine, generated by cryogenic photolysis of its dimer, shows a prominent band assigned to the N=O stretching vibration.[5]
UV-Visible (UV-Vis) Spectroscopy: A full UV-Visible absorption spectrum with specific absorption maxima (λmax) and molar absorptivity (ε) values for 2-nitrosopyridine is not detailed in the available search results. The electronic transitions of the nitroso group are expected to give rise to characteristic absorption bands.
Experimental Protocols
Synthesis of 2-Nitrosopyridine
A detailed, step-by-step experimental protocol for the synthesis of 2-nitrosopyridine is not explicitly provided in the search results. However, a common synthetic route to nitroso compounds involves the oxidation of the corresponding amine. The synthesis of the precursor, 2-aminopyridine, and its derivatives is well-documented and often involves nitration followed by reduction.[7][8][9][10][11]
Application in Vitamin D Metabolite Analysis via Diels-Alder Derivatization and LC-MS/MS
2-Nitrosopyridine serves as a highly effective derivatization reagent for the sensitive analysis of vitamin D metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][12] The reaction is based on the Diels-Alder cycloaddition, where 2-nitrosopyridine acts as a dienophile reacting with the conjugated diene system present in vitamin D molecules.[1][2] This derivatization enhances the ionization efficiency of the metabolites, leading to improved detection sensitivity.[1]
Detailed Protocol for Derivatization of Vitamin D Metabolites:
This protocol is adapted from the methodology described for the LC-MS/MS analysis of vitamin D metabolites.[1][12]
1. Reagents and Materials:
-
2-Nitrosopyridine (PyrNO) solution (2.5 mM in methanol)
-
Extracted and dried vitamin D metabolite sample
-
Methanol
-
Vortex mixer
-
Incubator or heating block
2. Derivatization Procedure:
-
To the dried sample extract containing vitamin D metabolites, add 40 µL of the 2.5 mM 2-nitrosopyridine solution in methanol to redissolve the sample.[12]
-
Vortex the mixture thoroughly to ensure complete dissolution.
-
Incubate the reaction mixture at 60°C for 2 hours to facilitate the Diels-Alder reaction.
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried derivatized sample in an appropriate solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
The derivatized sample is then injected into an LC-MS/MS system for separation and quantification of the vitamin D metabolites. The derivatization with 2-nitrosopyridine leads to a significant increase in signal intensity in the mass spectrometer compared to underivatized analytes.[1]
Visualizations
Experimental Workflow for Vitamin D Analysis
The following diagram illustrates the workflow for the analysis of vitamin D metabolites using 2-nitrosopyridine derivatization.
Monomer-Dimer Equilibrium of 2-Nitrosopyridine
The following diagram illustrates the equilibrium between the monomeric and dimeric forms of 2-nitrosopyridine in solution.
Chemical Reactivity and Applications
The primary utility of 2-nitrosopyridine stems from its reactivity as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[13] The electron-withdrawing nature of the pyridine ring and the nitroso group activates the N=O double bond for reaction with conjugated dienes. This reactivity is exploited for the derivatization of biological molecules containing a diene moiety, enhancing their detectability in analytical methods.[1]
Beyond its role in derivatization, 2-nitrosopyridine is a building block in organic synthesis.[3][13] The nitroso group can be reduced to an amino group, providing a handle for further functionalization to create more complex heterocyclic structures. This has been explored in the context of discovering new antibacterial agents.[3]
Conclusion
2-Nitrosopyridine is a valuable chemical entity with distinct physical and chemical properties that make it a useful tool for both analytical and synthetic chemists. Its ability to undergo Diels-Alder reactions has been effectively harnessed for the sensitive quantification of important biological molecules like vitamin D metabolites. While some of its fundamental physical properties, such as a definitive boiling point and pKa, remain to be fully characterized due to its thermal instability, its synthetic utility and role as a powerful derivatizing agent are well-established. Further research into its reactivity and the spectroscopic characterization of its monomeric and dimeric forms will undoubtedly expand its applications in chemical research and drug development.
References
- 1. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. The solid- and solution-state structures of 2-nitrosopyridine and its 3- and 4-methyl derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 9. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 10. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 11. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
